N-(5-amino-2-methoxyphenyl)benzamide
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Overview
Description
N-(5-amino-2-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2 It is a benzamide derivative characterized by the presence of an amino group at the 5-position and a methoxy group at the 2-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methoxyphenyl)benzamide can be achieved through several methods. One common approach involves the reaction of 5-amino-2-methoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired benzamide product .
Another method involves the use of phenyl isocyanate, which reacts with 5-amino-2-methoxyaniline to form the corresponding benzamide through a nucleophilic addition followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(5-amino-2-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-(5-amino-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-methoxyphenyl)benzamide: Similar structure but with the amino group at the 2-position.
2,3-dimethoxybenzamide: Contains two methoxy groups at the 2- and 3-positions.
Uniqueness
N-(5-amino-2-methoxyphenyl)benzamide is unique due to the specific positioning of the amino and methoxy groups, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological activities and chemical properties compared to other benzamide derivatives.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVOSDLLPUGRAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586140 |
Source
|
Record name | N-(5-Amino-2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-88-0 |
Source
|
Record name | N-(5-Amino-2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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